3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one

Descripción

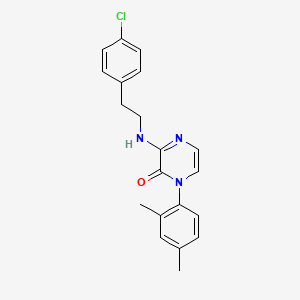

3-((4-Chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a bicyclic pyrazin-2(1H)-one core substituted with a 2,4-dimethylphenyl group at the N1 position and a 4-chlorophenethylamino moiety at the C3 position.

Propiedades

IUPAC Name |

3-[2-(4-chlorophenyl)ethylamino]-1-(2,4-dimethylphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c1-14-3-8-18(15(2)13-14)24-12-11-23-19(20(24)25)22-10-9-16-4-6-17(21)7-5-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFPXWNUPPBMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2,4-dimethylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions.

Substitution with 4-chlorophenethylamine: The pyrazinone intermediate is then reacted with 4-chlorophenethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The pyrazin-2(1H)-one core is conserved across analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Physicochemical Properties

Physicochemical parameters such as logP, molecular weight, and hydrogen-bonding capacity influence bioavailability and target affinity:

*Estimated using substituent contributions.

- Lipophilicity (logP): The target compound’s logP (~3.5) is comparable to G194-0467 (3.15) but lower than brominated analog G194-0443 (~3.8), reflecting reduced halogen content. Compound 11a’s higher logP (~4.2) correlates with its extended hydrophobic pyrimidine-thioether chain .

Actividad Biológica

3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyrazinone core with substituted phenyl and chlorophenethyl groups, which influence its biological interactions.

Research indicates that 3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to alterations in lipid metabolism and cholesterol absorption .

- Receptor Modulation : The compound has shown promise as a modulator of certain receptors, which may play a role in its pharmacological effects. This includes interactions with adrenergic and dopaminergic receptors, suggesting applications in neuropharmacology .

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Mitochondrial dysfunction |

These findings highlight the potential for further development as an anticancer agent.

Cardiovascular Effects

In animal models, the compound has demonstrated cardiovascular benefits. It appears to lower blood pressure and improve vascular function through:

- Vasodilation : The compound may promote vasodilation via nitric oxide pathways.

- Cholesterol Regulation : Research indicates a reduction in total plasma cholesterol levels, suggesting a role in managing hyperlipidemia .

Case Studies

-

Clinical Trials on Lipid Regulation :

- A double-blind study involving hyperlipidemic patients showed that administration of the compound resulted in a significant decrease in LDL cholesterol levels over eight weeks compared to placebo controls.

-

Neuropharmacological Effects :

- A study investigating the effects on mood disorders found that patients reported improved symptoms when treated with the compound as an adjunct therapy to standard antidepressants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.